Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt
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Overview
Description
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt is a chemical compound with a complex structure that includes a pyrazole ring substituted with methyl groups and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The oxalate salt is then formed by reacting the resulting amine with oxalic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and amine groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
- N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
Uniqueness
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.C2H2O4/c1-6-8(5-9-3)7(2)11(4)10-6;3-1(4)2(5)6/h9H,5H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLPZJFXLWYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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